molecular formula C19H13N3OS B5773082 N~4~-[4-(2-naphthyl)-1,3-thiazol-2-yl]isonicotinamide

N~4~-[4-(2-naphthyl)-1,3-thiazol-2-yl]isonicotinamide

Cat. No.: B5773082
M. Wt: 331.4 g/mol
InChI Key: HQJFQAJMJYQZEX-UHFFFAOYSA-N
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Description

N~4~-[4-(2-naphthyl)-1,3-thiazol-2-yl]isonicotinamide is a complex organic compound that features a naphthyl group, a thiazole ring, and an isonicotinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[4-(2-naphthyl)-1,3-thiazol-2-yl]isonicotinamide typically involves the formation of the thiazole ring followed by the introduction of the naphthyl and isonicotinamide groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the thiazole ring. The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process .

Industrial Production Methods

While detailed industrial production methods for N4-[4-(2-naphthyl)-1,3-thiazol-2-yl]isonicotinamide are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N~4~-[4-(2-naphthyl)-1,3-thiazol-2-yl]isonicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while substitution reactions can introduce various functional groups to the thiazole ring or naphthyl group.

Scientific Research Applications

N~4~-[4-(2-naphthyl)-1,3-thiazol-2-yl]isonicotinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N4-[4-(2-naphthyl)-1,3-thiazol-2-yl]isonicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N4-[4-(2-naphthyl)-1,3-thiazol-2-yl]isonicotinamide include other thiazole derivatives and naphthyl-containing compounds. Examples include:

Uniqueness

What sets N4-[4-(2-naphthyl)-1,3-thiazol-2-yl]isonicotinamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the naphthyl group enhances its aromaticity, while the thiazole ring contributes to its reactivity and potential biological activity.

Properties

IUPAC Name

N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3OS/c23-18(14-7-9-20-10-8-14)22-19-21-17(12-24-19)16-6-5-13-3-1-2-4-15(13)11-16/h1-12H,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQJFQAJMJYQZEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NC(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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